
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves several steps. One common method starts with the preparation of 3,5-difluoropyridine, which is then subjected to a series of reactions to introduce the pyrrolidine moiety. The reaction conditions typically involve the use of reagents such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 6-methylnicotinate . The final product is obtained after purification and crystallization steps. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enzymes and receptors with high affinity, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Propiedades
Fórmula molecular |
C9H10F2N2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2/t8-/m0/s1 |
Clave InChI |
XTLYYKRITNPJGU-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=C(C=NC=C2F)F |
SMILES canónico |
C1CC(NC1)C2=C(C=NC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


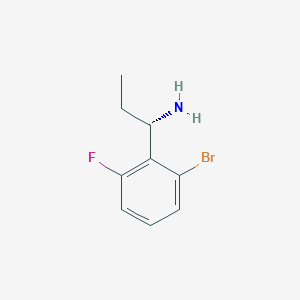

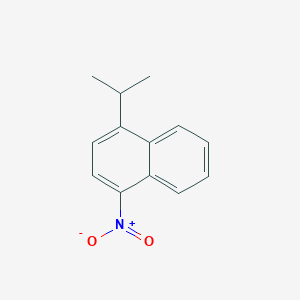
![Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)
![6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13052883.png)
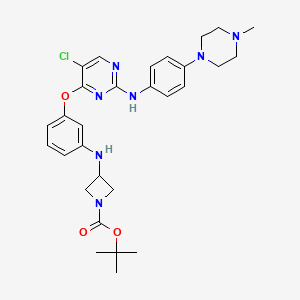
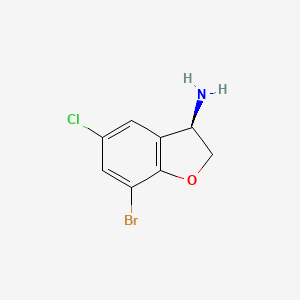
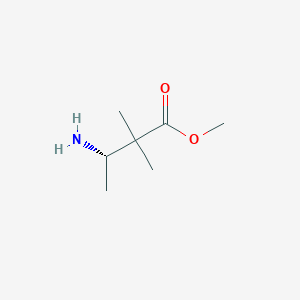
![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)

![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
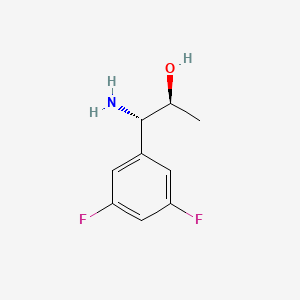
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

